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Compound of Interest

Compound Name: Rutinose

Cat. No.: B1238262 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to enhance the efficiency of rutinose extraction from natural sources, primarily through

the enzymatic hydrolysis of rutin.

Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for extracting rutinose?

A1: The most prevalent and efficient method for obtaining rutinose is through the enzymatic

hydrolysis of rutin, a flavonoid glycoside abundant in plants like buckwheat and citrus fruits.[1]

[2] This method utilizes specific enzymes, known as rutinosidases or other diglycosidases, to

cleave the glycosidic bond between quercetin and rutinose, releasing the intact disaccharide.

[2][3] This biocatalytic approach is preferred over harsh acid hydrolysis, which tends to break

down rutinose into its constituent monosaccharides, D-glucose and L-rhamnose.[1]

Q2: What are the primary natural sources for obtaining the precursor, rutin?

A2: Rutin is widely distributed in the plant kingdom. Commercially significant sources for rutin

extraction include the flower buds of the Brazilian tree Fava d'anta (Dimorphandra mollis) and

buckwheat (Fagopyrum esculentum). Other notable sources include citrus fruits, apples, and

onions.

Q3: What types of enzymes are suitable for rutinose extraction from rutin?
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A3: Enzymes classified as diglycosidases, specifically rutinosidases (EC 3.2.1.168), are ideal

for this process as they selectively cleave the bond between the aglycone (quercetin) and the

disaccharide (rutinose). Crude enzyme preparations from fungi like Aspergillus niger and

Fusarium moniliforme have been successfully used. Commercial enzyme cocktails, such as

Aromase™ H2 from Penicillium multicolor, have also been shown to be effective. It is crucial to

select an enzyme preparation with high diglycosidase activity and minimal α-l-rhamnosidase

and β-d-glucosidase activity to prevent the further breakdown of rutinose.

Q4: Is it necessary to purify the enzyme before use?

A4: Not always. Crude enzyme preparations or even the culture medium from microbial

fermentation can be used effectively for the transformation, which simplifies the process and

reduces costs. However, using crude enzymes can introduce variability and the presence of

undesirable enzymes that may hydrolyze rutinose. For more controlled and reproducible

results, a purified enzyme is recommended.

Q5: What is the "Solid State Biocatalysis" concept mentioned in some studies?

A5: "Solid State Biocatalysis" refers to an enzymatic conversion method where both the

substrate (rutin) and the product (quercetin) are mostly in an undissolved, solid state during the

reaction. This is particularly advantageous for substrates with low water solubility like rutin, as it

allows for very high substrate concentrations (up to 300 g/L) without the need for organic co-

solvents, leading to an extremely high space-time yield.
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Issue Potential Cause(s) Recommended Solution(s)

Low Rutinose Yield

1. Further hydrolysis of

rutinose: The enzyme

preparation may contain

contaminating α-l-

rhamnosidases and β-d-

glucosidases that break down

rutinose into

monosaccharides. 2. Sub-

optimal reaction conditions:

Incorrect pH, temperature, or

reaction time can reduce

enzyme efficiency. 3. Enzyme

inactivation: Proteases in

crude enzyme preparations

can inactivate the rutinosidase.

High substrate concentrations

can also lead to partial enzyme

inactivation.

1. Use a specific rutinosidase:

Employ a purified rutinosidase

with low monosaccharidase

activity. Alternatively, screen

different crude enzyme

sources for the desired activity

profile. Adjusting the pH can

also selectively inhibit certain

enzyme activities; for example,

a higher pH (around 8.0) was

shown to favor diglycosidase

activity over α-rhamnosidase

activity in a commercial

preparation. 2. Optimize

reaction parameters: The

optimal pH for recombinant

rutinosidase from Aspergillus

niger is around 3.0-3.5. The

optimal temperature is typically

around 40-50°C. Monitor the

reaction over time to determine

the point of maximum rutinose

accumulation before it begins

to degrade. 3. Add protease

inhibitors: If using a crude

enzyme preparation, the

addition of protease inhibitors

like PMSF may stabilize the

rutinosidase. For high

substrate concentrations, a

higher enzyme concentration

may be needed to ensure

complete conversion in a

reasonable timeframe.
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Presence of Monosaccharides

(Glucose, Rhamnose) in the

Final Product

1. Contaminating enzyme

activity: As with low rutinose

yield, the presence of α-l-

rhamnosidases and β-d-

glucosidases is the primary

cause.

1. Enzyme selection: Use a

highly specific rutinosidase. 2.

Reaction termination: Stop the

reaction at the optimal time to

maximize rutinose and

minimize its breakdown. This

can be achieved by heating

the reaction mixture to 99-

100°C for 5-10 minutes to

denature the enzymes.

Incomplete Rutin Conversion

1. Insufficient enzyme activity:

The amount of enzyme may be

too low for the substrate

concentration. 2. Poor

substrate solubility: Rutin has

low water solubility, which can

limit its availability to the

enzyme. 3. Enzyme inhibition:

Although rutinose itself does

not appear to inhibit

rutinosidase, other compounds

in the reaction mixture might.

1. Increase enzyme

concentration: The critical

rutinosidase activity for

efficient conversion of high

concentrations of rutin is

approximately 0.1-0.2 U/mL. 2.

Employ "Solid State

Biocatalysis": This method is

effective for high

concentrations of insoluble

rutin. Vigorous shaking or

stirring (e.g., 750 rpm) is

necessary to keep the

substrate suspended and

accessible to the enzyme. 3.

Purify the substrate: If

impurities in the rutin source

are suspected to be inhibitory,

consider a preliminary

purification step.

Difficulty in Purifying Rutinose 1. Presence of proteins and

other impurities: The crude

reaction filtrate contains

residual enzymes, proteins,

and other components from

the culture medium or plant

1. Post-reaction cleanup: After

stopping the reaction by boiling

and filtering/centrifuging to

remove the precipitated

quercetin, treat the filtrate. A

recommended procedure is to
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extract. 2. Color contamination:

The reaction mixture may be

colored, which can interfere

with downstream applications.

boil the filtrate briefly with

activated charcoal, calcium

hydroxide, and Celite (each at

about 0.5 g/L). This helps to

remove proteins, phosphates,

and colored impurities. 2.

Crystallization or lyophilization:

After the cleanup step, filter

the solution and then

concentrate it by evaporation.

Pure rutinose can then be

obtained by crystallization or

lyophilization of the

concentrated filtrate.

Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the enzymatic

hydrolysis of rutin. Note that most studies focus on optimizing quercetin production, but the

conditions can be adapted to maximize the yield of the co-product, rutinose.
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Parameter Value
Source

Enzyme/Organism
Reference

Optimal pH 3.0 - 3.5

Recombinant

Aspergillus niger

rutinosidase

4.0
Fusarium moniliforme

diglycosidase

8.0 (for selectivity)
Aromase™ H2

(Penicillium multicolor)

Optimal Temperature 40°C

Recombinant

Aspergillus niger

rutinosidase

34°C Snailase

Substrate

Concentration

50 - 300 g/L (Solid

State Biocatalysis)

Recombinant

Aspergillus niger

rutinosidase

Enzyme

Concentration
0.2 - 0.8 U/mL

Recombinant

Aspergillus niger

rutinosidase

Reaction Time for

Complete Conversion

~6 hours (at 0.8

U/mL)

Recombinant

Aspergillus niger

rutinosidase

Rutinose Recovery

(Post-Purification)
84%

Aromase™ H2

(Penicillium multicolor)

Experimental Protocols
Protocol 1: Enzymatic Production of Rutinose from
Rutin using Recombinant Rutinosidase
This protocol is adapted from a "Solid State Biocatalysis" approach, ideal for high-yield

production.
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1. Enzyme Preparation:

Cultivate Pichia pastoris expressing recombinant rutinosidase from Aspergillus niger.

After cultivation, centrifuge the culture to remove cells. The supernatant containing the

secreted enzyme can be used directly or after purification.

Determine the enzyme activity. One unit (U) is defined as the amount of enzyme that

converts 1 µmol of substrate per minute under specific conditions.

2. Reaction Setup:

Prepare a suspension of rutin in an appropriate buffer (e.g., 0.2 M glycine buffer, pH 3.5). A

typical substrate concentration is 200 g/L.

Add the crude or purified enzyme solution to the rutin suspension to a final activity of at least

0.2 U/mL.

Incubate the mixture at 40°C with vigorous shaking (e.g., 750 rpm) to ensure the rutin

remains suspended.

3. Reaction Monitoring and Termination:

Monitor the conversion of rutin by taking samples periodically and analyzing them by HPLC.

Once the rutin is completely consumed (typically within 6-24 hours depending on enzyme

concentration), stop the reaction by heating the mixture to 99°C for 5 minutes.

4. Product Separation and Purification:

Cool the reaction mixture and separate the solid quercetin precipitate from the liquid filtrate

containing rutinose by centrifugation (5000 x g, 10 min) or filtration.

To the filtrate, add activated charcoal, calcium hydroxide, and Celite (approximately 0.5 g/L

of each).

Boil the mixture for a short period to decolorize the solution and precipitate proteins and

other impurities.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1238262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the hot solution to remove the solids.

Concentrate the clear filtrate by vacuum evaporation.

Obtain pure rutinose by crystallization from the concentrated solution or by lyophilization.

Protocol 2: Analytical Methods for Reaction Monitoring
(HPLC)
1. Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (example):

Column: C18 reverse-phase column.

Mobile Phase A: 5% acetonitrile, 0.1% formic acid in water.

Mobile Phase B: 80% acetonitrile, 0.1% formic acid in water.

Gradient: A typical gradient would be to start with a low percentage of B, increase it to

separate the compounds, and then return to the initial conditions.

Flow Rate: 1.5 mL/min.

Detection Wavelength: 360 nm.

Retention Times: Under these conditions, rutin elutes earlier than its more hydrophobic

aglycone, quercetin. Rutinose, being highly polar, will elute very early.
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Workflow for Enzymatic Production of Rutinose

Preparation

Enzymatic Reaction

Purification

Rutin Source
(e.g., Buckwheat)

Reaction Mixture
(Rutin Suspension + Enzyme)

Enzyme Production
(e.g., Microbial Fermentation)

Incubation
(40°C, pH 3.5, Shaking)

HPLC Monitoring Heat Termination
(99°C, 5 min)

Filtration / Centrifugation

Filtrate Treatment
(Charcoal, Ca(OH)₂, Celite)

Liquid Filtrate

quercetin_byproduct

Solid Precipitate (Quercetin)

Vacuum Evaporation

Pure Rutinose
(Crystallization / Lyophilization)

Click to download full resolution via product page

Caption: Workflow for the enzymatic production and purification of rutinose from rutin.
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Troubleshooting Guide for Low Rutinose Yield

Start: Low Rutinose Yield

Check for Monosaccharides
(Glucose/Rhamnose) via HPLC

Yes No

Cause: Contaminating
Enzymes Present

Solution:
1. Use specific rutinosidase.

2. Optimize pH to inhibit
contaminating enzymes.
3. Reduce reaction time.

End: Optimized Process

Check for Unreacted
Rutin via HPLC

Yes No

Cause: Incomplete
Conversion

Solution:
1. Increase enzyme concentration.

2. Optimize T° and pH.
3. Ensure vigorous mixing.

Cause: Rutinose Degradation
(Non-enzymatic or other side reactions)

Solution:
1. Check stability of rutinose
under reaction conditions.

2. Analyze for degradation products.

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting common issues leading to low rutinose yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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